molecular formula C19H24N4O2 B2487841 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034508-46-6

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2487841
CAS No.: 2034508-46-6
M. Wt: 340.427
InChI Key: QGVLZCRVLPIFEN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound of interest in medicinal chemistry and pharmacology research. Its structure incorporates a urea moiety linked to a 1-(2-methoxyphenyl) group and a 1-(pyridin-4-yl)piperidine subunit. Urea-based derivatives are a significant class of molecules in drug discovery, known for their ability to act as enzyme inhibitors, particularly against kinase targets, by forming key hydrogen bonds in the active site . The presence of the 1-(2-methoxyphenyl) group is a structural feature found in compounds investigated as dopaminergic ligands, suggesting potential research applications in neuroscientific studies . Furthermore, the piperidine scaffold is a common motif in biologically active compounds, often contributing to receptor binding and pharmacokinetic properties. Researchers may explore this compound as a building block or a precursor in the synthesis of more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-19(24)21-14-15-8-12-23(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLZCRVLPIFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyaniline, undergoes a reaction with phosgene to form 2-methoxyphenyl isocyanate.

    Preparation of the Piperidinyl Intermediate: 4-pyridinylpiperidine is synthesized through the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 2-methoxyphenyl isocyanate with 4-pyridinylpiperidine to form the desired urea compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The pyridin-4-yl group in the target compound likely facilitates π-π stacking or hydrogen bonding in receptor pockets, analogous to M64’s pyridine interactions with FAK .
  • Synthetic Feasibility : Microwave-assisted methods () offer scalability advantages over traditional EDCI/DMAP coupling (), though yields remain comparable .
  • Therapeutic Potential: While the target compound’s exact application is unclear, its structural similarity to dopamine D2 ligands () and kinase modulators () suggests dual utility in neurological and oncological drug discovery .

Biological Activity

1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N4O2C_{19}H_{24}N_{4}O_{2} and a molecular weight of 344.43 g/mol. Its structure features a methoxyphenyl group and a piperidine moiety linked by a urea functional group, which is significant for its biological interactions.

1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, derivatives of piperidine have shown cytotoxic effects in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar piperidine derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Study Biological Activity Findings
Study 1AnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than bleomycin .
Study 2AntimicrobialShowed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Study 3AntifungalEffective against C. albicans with MIC values between 16.69 to 78.23 µM .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers tested the anticancer efficacy of various piperidine derivatives, including those structurally related to the compound . Results indicated that these compounds could significantly inhibit tumor cell proliferation through targeted action on specific receptors involved in cell signaling pathways.

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar urea derivatives, demonstrating that modifications in the chemical structure could enhance their efficacy against resistant strains of bacteria. The study highlighted that electron-donating groups on the phenyl ring improved antibacterial activity significantly.

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